Enantiomeric Excess and Overall Yield: Head-to-Head Comparison with Non-Hydroxylated Analog
The synthesis of (S)-N-Boc-3′-hydroxyadamantylglycine (I) proceeds via a chiral resolution step using quinidine, achieving an enantiomeric excess (ee) of 99% with an overall yield of 35% from 1-adamantanecarboxylic acid [1]. In contrast, the synthesis of the non-hydroxylated analog, (S)-N-Boc-adamantylglycine, is often reported with lower overall yields (typically 20-30%) due to the more challenging hydroxylation and resolution steps [2]. This quantifiable difference in both enantiopurity and process efficiency directly impacts the cost and quality of the final saxagliptin API.
| Evidence Dimension | Enantiomeric Excess (ee) and Overall Yield |
|---|---|
| Target Compound Data | 99% ee, ~35% overall yield |
| Comparator Or Baseline | (S)-N-Boc-adamantylglycine: >98% ee reported, but lower yields (~20-30%) |
| Quantified Difference | Up to 5-15 percentage point yield advantage for the 3-hydroxy analog in optimized routes |
| Conditions | Synthesis from 1-adamantanecarboxylic acid; chiral resolution with quinidine/quinine |
Why This Matters
Higher enantiopurity reduces the need for costly re-purification, while a higher overall yield lowers the cost per batch of the saxagliptin intermediate.
- [1] Li, J., et al. 'A facile and economic method for the synthesis of (S)-N-Boc-3′-hydroxyadamantylglycine.' Research on Chemical Intermediates, 42, 2016, 5709–5721. View Source
- [2] Drug Synthesis Database. 'Synthesis of (S)-adamantylglycine to N-Boc-(S)-(3-hydroxyadamantyl)glycine.' data.yaozh.com. View Source
